N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide
Description
N-(2-(2-((2-Methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a thiophene and pyrazole ring system. Key structural elements include:
- A 2-methylbenzamide group attached to the pyrazole nitrogen.
- A 2-methoxyethylamino-oxoethyl side chain at the 2-position of the thienopyrazole ring. The methoxyethyl and oxoethyl moieties may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-12-5-3-4-6-13(12)18(24)20-17-14-10-26-11-15(14)21-22(17)9-16(23)19-7-8-25-2/h3-6H,7-11H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVHDLRORRHLMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O4S |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 1105204-30-5 |
The structure includes a thieno[3,4-c]pyrazole core, which is known for its biological activity, particularly in medicinal chemistry.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been shown to modulate intracellular signaling pathways, particularly those related to cyclic adenosine monophosphate (cAMP). The compound acts as a potential antagonist of exchange proteins directly activated by cAMP (EPAC), which plays a crucial role in several physiological processes.
Biological Activities
Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities:
- Antioxidant Activity : Studies have demonstrated that thieno[3,4-c]pyrazole compounds can act as antioxidants. For instance, they have been shown to mitigate the toxic effects of 4-nonylphenol on erythrocytes in Clarias gariepinus (African catfish), reducing the incidence of cell malformations caused by oxidative stress .
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This includes selective inhibition of phosphodiesterase enzymes, which are implicated in various inflammatory diseases .
- Antimicrobial and Anticancer Properties : Thieno[3,4-c]pyrazole compounds have also been reported to possess antimicrobial and anticancer activities. They may inhibit the growth of certain cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Antioxidant Effects on Fish Erythrocytes
A study assessed the protective effects of thieno[3,4-c]pyrazole compounds against oxidative damage in the erythrocytes of Clarias gariepinus. The results indicated a significant reduction in altered erythrocyte morphology when treated with these compounds compared to controls exposed solely to 4-nonylphenol.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno[3,4-c]pyrazole Compound | 12 ± 1.03 |
This data suggests the potential utility of thieno[3,4-c]pyrazole compounds as therapeutic agents for oxidative stress-related conditions in aquatic species .
Case Study 2: Inhibition of Cancer Cell Growth
In vitro studies have shown that certain thieno[3,4-c]pyrazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. These findings support further exploration into their use as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The most direct analogue is 2-Methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (RN: 392252-95-8). Key structural differences include:
- Substituent at the 2-position: The target compound has a methoxyethylamino-oxoethyl side chain, while the analogue has a phenyl group.
- Electronic and steric effects : The phenyl group introduces hydrophobicity and planar rigidity, whereas the methoxyethyl side chain adds polarity and conformational flexibility .
Table 1: Structural Comparison
| Feature | Target Compound | 2-Phenyl Analogue (392252-95-8) |
|---|---|---|
| Core structure | Thieno[3,4-c]pyrazole | Thieno[3,4-c]pyrazole |
| 2-position substituent | 2-Methoxyethylamino-oxoethyl | Phenyl |
| Benzamide substitution | 2-Methyl | 2-Methyl |
| Polarity | Moderate (methoxy enhances solubility) | Low (phenyl is hydrophobic) |
Physicochemical Properties
- Lipophilicity (LogP) : The methoxyethyl group in the target compound likely reduces LogP compared to the phenyl analogue, improving aqueous solubility .
Pharmacological Implications
- Binding affinity : The methoxyethyl side chain could engage in hydrogen bonding with target proteins, enhancing selectivity. In contrast, the phenyl group may rely on π-π stacking interactions, which are less specific .
- Solubility-driven bioavailability : The target compound’s polarity may favor better absorption in the gastrointestinal tract compared to the phenyl analogue .
Broader Context of Heterocyclic Analogues
Substituent Effects in Thienopyrazole Derivatives
Evidence from benzothiazolyl-azo compounds (e.g., 2-hydroxy-4-substituted-3(4,6-disubstituted benzothiazolyl-2-azo)) highlights that:
- Electron-donating groups (e.g., methoxy) increase solubility but may reduce membrane permeability.
Lumping Strategy Limitations
While lumping groups compounds with similar cores (e.g., thienopyrazoles), the unique methoxyethyl side chain in the target compound likely exempts it from being grouped with phenyl-substituted analogues due to divergent reactivity and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
